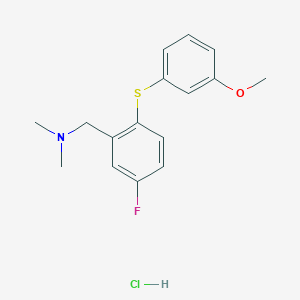
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenemethanamine core substituted with a 5-fluoro group, a 3-methoxyphenylthio group, and N,N-dimethyl groups, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride typically involves multiple steps, including the introduction of the fluoro and methoxyphenylthio groups, followed by the formation of the N,N-dimethyl groups. Common synthetic routes may involve:
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Coupling of the methoxyphenylthio group using thiol reagents and appropriate catalysts.
Dimethylation: Introduction of the N,N-dimethyl groups using reagents like formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenemethanamine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanamine, 5-fluoro-2-((3-hydroxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Benzenemethanamine, 5-chloro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
Uniqueness
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is unique due to the presence of the 5-fluoro and 3-methoxyphenylthio groups, which confer specific chemical and biological properties. These substitutions can significantly influence its reactivity, stability, and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
134987-47-6 |
|---|---|
Formule moléculaire |
C16H19ClFNOS |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |
Clé InChI |
JYQWJFXTIMSSKT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Key on ui other cas no. |
134987-47-6 |
Synonymes |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















